N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
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Description
N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H22F2N4O3 and its molecular weight is 476.484. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Pyrazole Core : A five-membered ring containing two nitrogen atoms.
- Aromatic Substituents : The presence of acetamido and fluorobenzyl groups enhances its pharmacological properties.
- Carboxamide Functional Group : This contributes to its solubility and interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, particularly those associated with the immunoproteasome (LMP7) .
- Targeting Growth Factor Receptors : Similar compounds have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers .
Anticancer Properties
The compound's potential as an anticancer agent is supported by several studies:
- In Vitro Studies : It demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the nanomolar range against FGFRs .
- Proliferation Inhibition : In studies involving lung and gastric cancer cell lines, the compound inhibited cell proliferation effectively, suggesting its potential as a therapeutic agent .
Data Table of Biological Activity
Activity | Cell Line | IC50 (nM) |
---|---|---|
FGFR1 Inhibition | NCI-H520 (Lung) | 19 |
FGFR2 Inhibition | SNU-16 (Gastric) | 59 |
FGFR3 Inhibition | KATO III (Gastric) | 73 |
Case Studies
- Case Study on FGFR Inhibition :
- Safety and Efficacy Trials :
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O3/c1-17(33)29-22-10-12-23(13-11-22)30-25(34)24-15-32(14-18-2-6-20(27)7-3-18)31-26(24)35-16-19-4-8-21(28)9-5-19/h2-13,15H,14,16H2,1H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONIHGSAZJUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.